molecular formula C21H22ClN5O2S B2992320 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 886914-51-8

5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2992320
CAS No.: 886914-51-8
M. Wt: 443.95
InChI Key: SGOUNLAGJIBHBQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-chlorophenylpiperazine moiety, a furan-2-yl group, and an ethyl side chain. Its molecular formula is C₂₃H₂₂ClN₅O₂S, with a molecular weight of 488.4 g/mol . The compound’s structure combines a triazole-thiazole fused ring system, which is known for diverse pharmacological activities, including antifungal and CNS-targeting effects .

Properties

IUPAC Name

5-[[4-(3-chlorophenyl)piperazin-1-yl]-(furan-2-yl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN5O2S/c1-2-17-23-21-27(24-17)20(28)19(30-21)18(16-7-4-12-29-16)26-10-8-25(9-11-26)15-6-3-5-14(22)13-15/h3-7,12-13,18,28H,2,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGOUNLAGJIBHBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=CO3)N4CCN(CC4)C5=CC(=CC=C5)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the reaction of 3-chlorophenylamine with ethylene glycol to form 1-(3-chlorophenyl)piperazine.

    Furan Ring Introduction: The piperazine intermediate is then reacted with furfural in the presence of a suitable catalyst to introduce the furan ring.

    Thiazolotriazole Ring Formation: The final step involves the cyclization of the intermediate with 2-ethylthiazole-4-carboxylic acid and hydrazine hydrate to form the thiazolotriazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the piperazine ring, converting it to a more saturated form.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Saturated piperazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. It has shown activity against certain types of cancer cells and may serve as a lead compound for the development of new drugs.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for use in the production of polymers and other high-performance materials.

Mechanism of Action

The mechanism of action of 5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. It is believed to exert its effects by binding to and inhibiting the activity of certain enzymes and receptors. This can lead to the modulation of various biochemical pathways, resulting in its observed biological activities.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparisons

The compound belongs to a family of thiazolo[3,2-b][1,2,4]triazole derivatives with variations in substituents. Key structural analogs include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
Target Compound Furan-2-yl, Ethyl, 3-Chlorophenylpiperazine C₂₃H₂₂ClN₅O₂S 488.4 898367-62-9* Reference standard
5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-ethylthiazolo[...]-6-ol 4-Chlorophenyl, Ethyl C₂₃H₂₃Cl₂N₅OS 488.4 898367-62-9 4-Chlorophenyl vs. Furan-2-yl
5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[...]-6-ol 2-Fluorophenyl, Methyl C₂₂H₂₁ClFN₅OS 458.0 869344-01-4 Fluorophenyl substitution; Methyl vs. Ethyl
5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-(furan-2-yl)thiazolo[...]-6-ol m-Tolyl, Furan-2-yl C₂₆H₂₄ClN₅O₂S 506.0 898418-47-8 m-Tolyl vs. Ethyl; Additional methyl group

Notes:

  • Ethyl vs. Methyl groups : The ethyl chain in the target compound may enhance lipophilicity and prolong half-life compared to methyl analogs .
  • Piperazine modifications : The 3-chlorophenylpiperazine moiety is conserved across analogs, suggesting a critical role in receptor binding (e.g., serotonin or dopamine receptors) .

Pharmacological and Physicochemical Properties

  • Molecular docking studies suggest similar activity for the target compound .
  • Solubility and stability : The furan-2-yl group may improve aqueous solubility compared to chlorophenyl analogs, as seen in compound 898418-47-8 (logP = ~3.2) .

Biological Activity

5-((4-(3-Chlorophenyl)piperazin-1-yl)(furan-2-yl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This compound features a thiazolo-triazole core structure that is known for various biological activities, including antimicrobial and enzyme inhibitory effects. This article aims to summarize the biological activity of this compound based on diverse research findings.

Chemical Structure

The chemical formula of the compound is C26H24ClN5O2S, with a molecular weight of 506.02 g/mol. The structural components include:

  • Chlorophenyl group : Contributes to the lipophilicity and potential biological activity.
  • Piperazine moiety : Known for its role in enhancing pharmacological properties.
  • Furan ring : Associated with various biological activities.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of piperazine and triazole have been documented to show activity against various bacterial strains.

Bacterial Strain Activity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak

In a study evaluating related compounds, several demonstrated strong inhibitory effects against urease and acetylcholinesterase (AChE), suggesting potential applications in treating infections and neurological disorders .

Enzyme Inhibition

The compound's structure suggests it may interact with enzymes critical in metabolic pathways. In particular:

  • Acetylcholinesterase (AChE) : Essential for neurotransmission; inhibition could lead to increased acetylcholine levels, beneficial in treating Alzheimer's disease.
  • Urease : Inhibition can be useful in managing infections caused by urease-producing bacteria.

A related study reported IC50 values for potent urease inhibitors ranging from 0.63 to 2.14 µM for structurally similar compounds .

Docking Studies

In silico studies have been conducted to predict the binding affinity of this compound to various biological targets. Molecular docking simulations indicate that the compound binds effectively to AChE and urease, supporting its potential as a therapeutic agent.

Case Studies

  • Antibacterial Screening : A series of synthesized compounds were evaluated for antibacterial activity against five bacterial strains. The results indicated that the thiazolo-triazole derivatives exhibited varying degrees of effectiveness, particularly against Gram-positive bacteria .
  • Enzyme Inhibition Research : In another study focusing on enzyme inhibition, the compound was shown to significantly inhibit AChE activity in vitro, demonstrating promise for neurological applications .

Q & A

Q. What are the optimal synthetic routes for preparing this compound?

The synthesis involves multi-step reactions, including nucleophilic substitution and heterocyclic coupling. A validated protocol involves:

  • Step 1 : Reacting substituted chlorobenzyl chlorides with thiol-containing intermediates (e.g., tetrazole derivatives) under heterogeneous catalysis (Bleaching Earth Clay, pH 12.5) in PEG-400 at 70–80°C for 1 hour.
  • Step 2 : Purification via TLC monitoring, ice-water quenching, and recrystallization in aqueous acetic acid to yield the final product .
  • Key Considerations : Optimize molar ratios (1:1 for reactants) and catalyst loading (10 wt%) to minimize side products.

Q. How is the compound characterized using spectroscopic methods?

  • IR Spectroscopy : Detect functional groups like C-Cl (750–850 cm⁻¹), furan C-O-C (1260 cm⁻¹), and triazole N-H (3400 cm⁻¹).
  • ¹H NMR : Identify chemical shifts for piperazine protons (δ 2.8–3.5 ppm), ethyl-thiazole protons (δ 1.2–1.4 ppm for -CH₂CH₃), and furan protons (δ 6.3–7.4 ppm). Use deuterated DMSO for solubility .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns to verify substituent integrity.

Q. What solvent systems are suitable for solubility and stability studies?

  • Polar aprotic solvents : DMF or DMSO for dissolution (≥10 mg/mL).
  • Aqueous stability : Test pH-dependent degradation in buffers (pH 4–9) at 25°C and 37°C. Monitor via HPLC with a C18 column (UV detection at 254 nm) .

Advanced Research Questions

Q. How can computational methods predict biological targets or mechanisms?

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes like 14-α-demethylase lanosterol (PDB: 3LD6). Prioritize binding pockets near heme groups for antifungal activity prediction .
  • MD Simulations : Assess stability of ligand-enzyme complexes (100 ns trajectories) using GROMACS. Focus on hydrogen bonds between the triazole ring and catalytic residues (e.g., Tyr118) .

Q. What strategies resolve contradictions in reported biological activity data?

  • Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace 3-chlorophenyl with 4-fluorophenyl) to isolate pharmacophoric elements.
  • Assay Standardization : Use uniform protocols (e.g., MIC for antifungal activity, IC₅₀ for kinase inhibition) across cell lines (e.g., C. albicans ATCC 10231) .

Q. How to optimize reaction yields for piperazine coupling steps?

  • Catalyst Screening : Compare Pd(OAc)₂, CuI, or FeCl₃ in Suzuki-Miyaura couplings. For example, CuI in DMF at 100°C achieves >80% yield for aryl-piperazine bonds .
  • Microwave Assistance : Reduce reaction time (30 minutes vs. 12 hours) while maintaining 70–75% yield for heterocyclic intermediates .

Q. What analytical techniques address spectral data discrepancies?

  • Dynamic NMR : Resolve overlapping peaks (e.g., piperazine conformers) by varying temperature (25–60°C) .
  • 2D-COSY/HSQC : Assign ambiguous proton environments (e.g., furan vs. thiazole protons) through scalar coupling correlations .

Methodological Recommendations

  • Synthesis : Prioritize PEG-400 as a green solvent for scalability .
  • Purification : Use silica gel chromatography (hexane:EtOAc, 3:1) for intermediates and preparative HPLC for final compounds .
  • Biological Testing : Include positive controls (e.g., fluconazole for antifungal assays) and validate cytotoxicity in HEK293 cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.